molecular formula C15H19N5O B2525161 5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380077-23-4

5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2525161
CAS No.: 2380077-23-4
M. Wt: 285.351
InChI Key: MOGHGGXVKTUJJA-UHFFFAOYSA-N
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Description

5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a pyrazinyl-piperidinyl-oxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.

    Attachment of the Pyrazinyl-Piperidinyl-Oxy Moiety: This step involves the nucleophilic substitution reaction where the pyrazinyl-piperidinyl-oxy group is attached to the pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the pyrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the pyrimidine or pyrazine rings.

Scientific Research Applications

5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with molecular targets such as enzymes. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-2-12-9-18-15(19-10-12)21-13-3-7-20(8-4-13)14-11-16-5-6-17-14/h5-6,9-11,13H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGHGGXVKTUJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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